molecular formula C16H15BrN2O3S B2432478 4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946338-58-5

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2432478
CAS No.: 946338-58-5
M. Wt: 395.27
InChI Key: PSMMGMUGXOYGJG-UHFFFAOYSA-N
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Description

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an isothiazolidine-1,1-dioxide moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide stands out due to its unique combination of a bromine atom and an isothiazolidine-1,1-dioxide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMMGMUGXOYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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